
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the quinolone family of antibiotics and is known for its potent antibacterial and antifungal properties.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one' involves the synthesis of the oxadiazole ring followed by the coupling of the oxadiazole with the quinoline ring. The final step involves the introduction of the chloro and fluoro substituents on the phenyl and quinoline rings, respectively.
Starting Materials
2-chlorobenzoic acid, hydrazine hydrate, acetic anhydride, 4-chloro-6-fluoroquinazoline, sodium ethoxide, sulfuric acid, sodium nitrite, copper(I) bromide, potassium carbonate, acetonitrile, dimethylformamide, triethylamine, N,N-dimethylacetamide
Reaction
Synthesis of 2-chlorobenzohydrazide by reacting 2-chlorobenzoic acid with hydrazine hydrate in acetic anhydride, Synthesis of 3-(2-chlorophenyl)-1,2,4-oxadiazole by reacting 2-chlorobenzohydrazide with sodium ethoxide and sulfuric acid followed by treatment with sodium nitrite and copper(I) bromide, Synthesis of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one by reacting 4-chloro-6-fluoroquinazoline with potassium carbonate and acetonitrile followed by coupling with 3-(2-chlorophenyl)-1,2,4-oxadiazole in the presence of dimethylformamide and triethylamine in N,N-dimethylacetamide
Mechanism Of Action
The mechanism of action of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one involves the inhibition of bacterial and fungal DNA gyrase and topoisomerase IV. This leads to the inhibition of DNA replication and ultimately the death of the bacterial or fungal cell.
Biochemical And Physiological Effects
Studies have shown that 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one has low toxicity and does not have significant adverse effects on normal human cells. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one is its potent antibacterial and antifungal properties. This makes it an attractive candidate for the development of new antibiotics and antifungal agents. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for research on 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one. One area of research could focus on the development of new derivatives of this compound with improved solubility and potency. Another area of research could focus on the use of this compound in combination with other antibiotics or antifungal agents to enhance their effectiveness. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in the treatment of various diseases.
Scientific Research Applications
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one has been extensively studied for its antibacterial and antifungal properties. It has been shown to be effective against a wide range of bacterial and fungal strains, including drug-resistant strains. This compound has also been studied for its potential use in the treatment of tuberculosis and malaria.
properties
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClFN3O2/c18-13-4-2-1-3-10(13)16-21-17(24-22-16)12-8-20-14-6-5-9(19)7-11(14)15(12)23/h1-8H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAMBSYASLRYPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


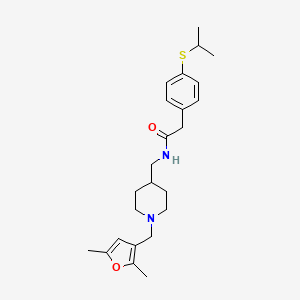
![1-(4-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone](/img/structure/B2902787.png)
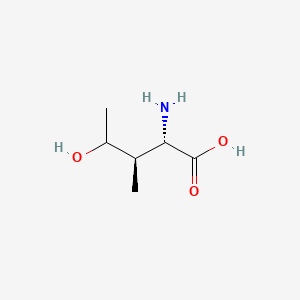
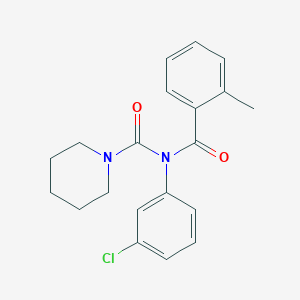
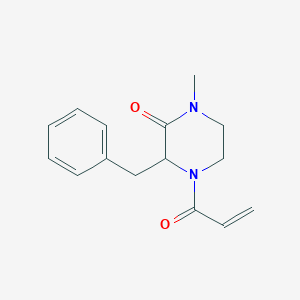

![N-benzyl-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2902794.png)
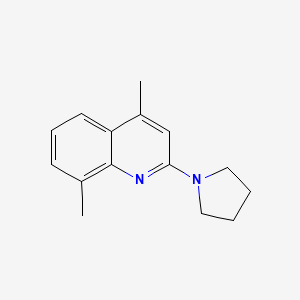


![1-[3-[(5-Chloro-2-methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2902803.png)

![2,6-difluoro-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2902808.png)